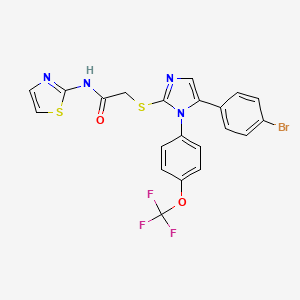

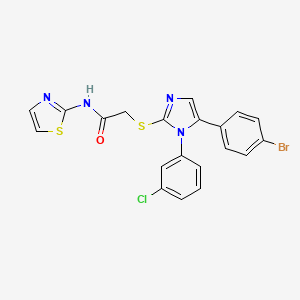

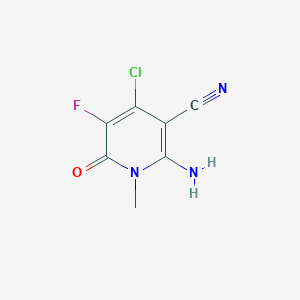

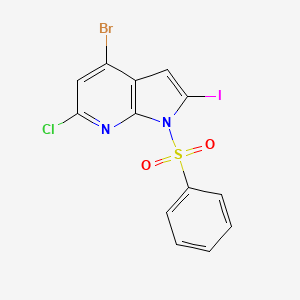

![molecular formula C7H5N3O2 B3224064 1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1227267-26-6](/img/structure/B3224064.png)

1H-吡唑并[3,4-b]吡啶-4-羧酸

描述

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives is complex and presents two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and complex . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .科学研究应用

生物医学应用中的合成和多样性

1H-吡唑并[3,4-b]吡啶在取代基和合成方法上表现出多样性。它们已经从预先形成的吡唑或吡啶开始合成,从而产生了广泛的生物医学应用。这类化合物展示了在药物化学中显着的多功能性和潜力 (Donaire-Arias 等,2022)。

过氧化物酶体增殖物激活受体 α 激动剂中的作用

1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物已被识别为人类过氧化物酶体增殖物激活受体 α (hPPARα) 的激动剂。这些衍生物的结构开发揭示了 hPPARα 激动活性的关键特征,不同于纤维酸类 hPPARα 激动剂 (Miyachi 等,2019)。

组合化学应用

该化合物已被包含在稠合吡啶-4-羧酸库中,展示了其在酰胺偶联、酯化和杂环化等组合转化中的效用 (Volochnyuk 等,2010)。

促进新型合成

1H-吡唑并[3,4-b]吡啶已被用于促进新型合成,例如通过缩合反应制备乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯 (Ghaedi 等,2015)。

抗癌潜力

含有 1H-吡唑并[3,4-b]吡啶的金属有机配合物显示出作为抗癌剂的潜力。这些化合物以其细胞周期蛋白依赖性激酶 (Cdk) 抑制特性而闻名,已研究其在癌细胞中的构效关系 (Stepanenko 等,2011)。

抗病毒活性

1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物已被合成并评估了对疱疹病毒和马亚罗病毒等病毒的抗病毒活性,在抑制这些病原体方面显示出有希望的结果 (Bernardino 等,2007)。

抗菌筛选

该化合物还被用于合成具有潜在抗菌特性的吡唑并[3,4-b]吡啶-4-羧酸,对各种细菌菌株显示出疗效 (Maqbool 等,2014)。

双膦酸盐的合成

1H-吡唑并[3,4-b]吡啶衍生物已被合成以产生新的双膦酸盐,这是一种具有生物学意义的化合物。这些衍生物的结构表征对于识别单膦酸盐和双膦酸盐衍生物至关重要 (Teixeira 等,2013)。

钯催化的氨基羰基化

该化合物已用于合成吡唑并[3,4-b]吡啶-3-甲酰胺衍生物,使用钯催化的氨基羰基化。这种方法突出了官能团耐受性,并提供了一系列多样取代的衍生物 (Keating & Alam, 2021)。

抗焦虑剂

1H-吡唑并[3,4-b]吡啶-5-羧酸衍生物已被合成并筛选其抗焦虑活性。这些化合物对 1 型苯二氮卓受体显示出选择性,并且具有最小的镇静特性,表明在抗焦虑药物开发中具有潜力 (Bare 等,1989)。

作用机制

Target of Action

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been identified as a selective activator of the human peroxisome proliferator-activated receptor alpha (hPPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .

Mode of Action

The compound interacts with hPPARα, inducing a conformational change in helix 12 in the ligand-binding domain (LBD) of PPARα . This change organizes the activation function 2 (AF-2) surface, which is composed of helices 3, 4, 5, and 12, to accommodate a transcriptional coactivator .

Biochemical Pathways

The activation of PPARα by 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid leads to the regulation of genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . This regulation can result in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The compound’s ability to selectively activate hpparα suggests it has sufficient bioavailability to reach its target in the body .

Result of Action

The activation of PPARα by 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid can lead to a variety of cellular effects. These include the reduction of serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects make the compound a potential therapeutic agent for metabolic syndrome, type 2 diabetes, coronary atherosclerosis, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH) .

生化分析

Biochemical Properties

The biochemical properties of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are largely influenced by its structure and the substituents present at various positions .

Cellular Effects

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been shown to have significant effects on various types of cells. For instance, it has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα), a transcriptional factor involved in regulating fatty acid metabolism . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is thought to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . For example, it has been shown to form a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain of PPARα, which is essential for PPARα activation .

属性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)3-9-10-6/h1-3H,(H,11,12)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFCUONIEOBXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C(=O)O)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227267-26-6 | |

| Record name | 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

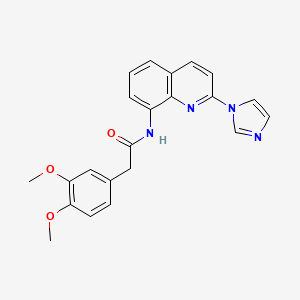

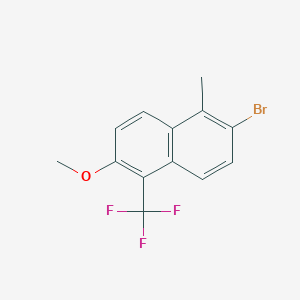

![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3223981.png)